(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate
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Overview
Description
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydrooxazole ring, a methylthio group, and a trifluoromethanesulfonate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites, thereby affecting their activity. The trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity through its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: Lacks the trifluoromethanesulfonate group.
Ethyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(ethylthio)-4,5-dihydrooxazole-4-carboxylate: Contains an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the trifluoromethanesulfonate group in (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate makes it unique compared to similar compounds
Properties
Molecular Formula |
C7H10F3NO6S2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
methyl (4S)-2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H9NO3S.CHF3O3S/c1-9-5(8)4-3-10-6(7-4)11-2;2-1(3,4)8(5,6)7/h4H,3H2,1-2H3;(H,5,6,7)/t4-;/m0./s1 |
InChI Key |
NEJHCIPAMVIUGR-WCCKRBBISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=N1)SC.C(F)(F)(F)S(=O)(=O)O |
Canonical SMILES |
COC(=O)C1COC(=N1)SC.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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